Methyl 3-aminoisoquinoline-6-carboxylate
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Overview
Description
Methyl 3-aminoisoquinoline-6-carboxylate is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-aminoisoquinoline-6-carboxylate can be synthesized through various methods. One common approach involves the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines . This method depends on the intrinsic nature of the nitrogen substrates used. Ammonia or primary amines can smoothly afford 3-aminoisoquinolines with good yields, whereas secondary amines are converted slowly and often fail to produce the desired product .
Another method involves the direct amination of 3-haloisoquinoline with sodium amide, aqueous ammonia, or cyclic amine . This method requires harsh reaction conditions, such as high reaction temperature or pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminoisoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 3-aminoisoquinoline-6-carboxylate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 3-aminoisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific enzymes and receptors . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
3-Aminoisoquinoline: A closely related compound with similar biological activities.
Isoquinoline: The parent compound of Methyl 3-aminoisoquinoline-6-carboxylate, known for its diverse chemical reactivity.
Quinoline: Another heterocyclic aromatic compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. Its methyl ester group and amino group at specific positions on the isoquinoline ring make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 3-aminoisoquinoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)7-2-3-8-6-13-10(12)5-9(8)4-7/h2-6H,1H3,(H2,12,13) |
InChI Key |
VJRRVRJUSADGSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=NC=C2C=C1)N |
Origin of Product |
United States |
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